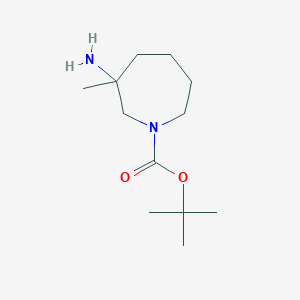
tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of azepane, a seven-membered nitrogen-containing ring, and is often used in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
科学的研究の応用
Chemistry: tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of azepane derivatives with biological targets. It helps in understanding the structure-activity relationships of these compounds .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a building block for drug development. It has shown promise in the synthesis of compounds with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for various applications, including the development of polymers and coatings .
作用機序
The mechanism of action of tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
類似化合物との比較
- tert-Butyl 3-(methylamino)azepane-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison: tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate is unique due to its specific substitution pattern on the azepane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
tert-butyl 3-amino-3-methylazepane-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-5-7-12(4,13)9-14/h5-9,13H2,1-4H3 |
InChIキー |
MKLQHAOEQSZJMY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCN(C1)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
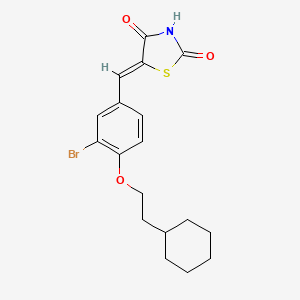
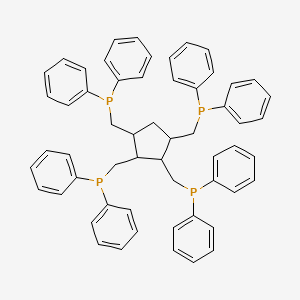
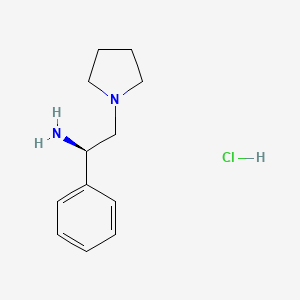

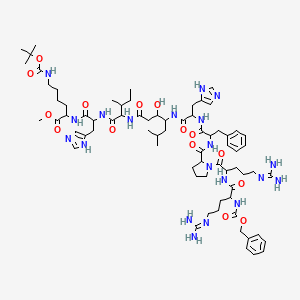

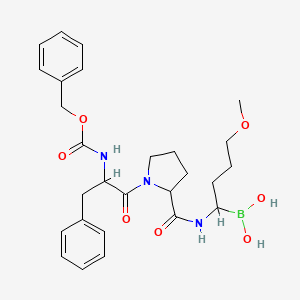
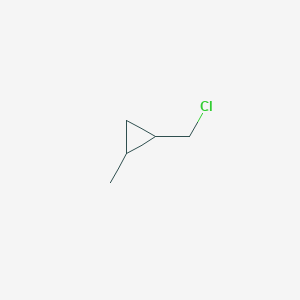

![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-](/img/structure/B12293040.png)
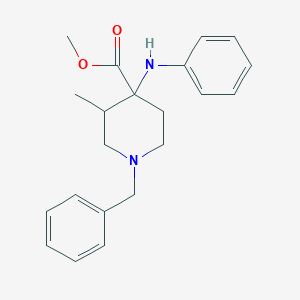
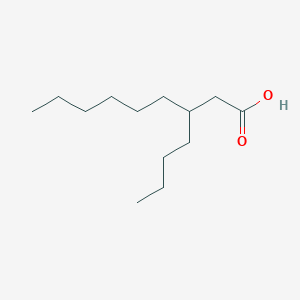
![2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile](/img/structure/B12293068.png)
